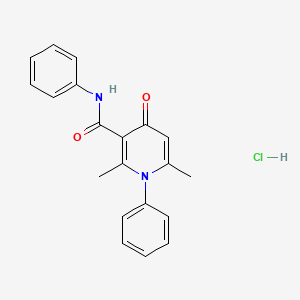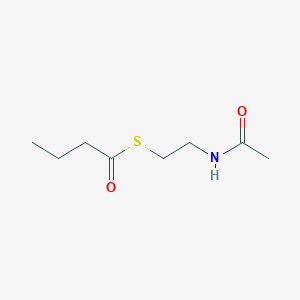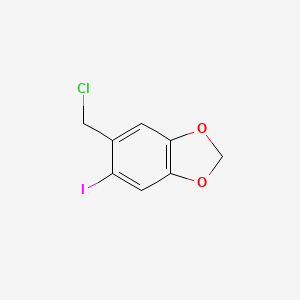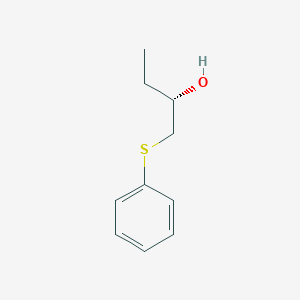![molecular formula C23H23NO2 B14478900 Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- CAS No. 70757-65-2](/img/structure/B14478900.png)
Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- is a phenoxy acetamide derivative. Phenoxy acetamides are known for their diverse pharmacological activities and potential therapeutic applications . This compound is of interest in medicinal chemistry due to its unique structural features and potential biological activities.
Méthodes De Préparation
The synthesis of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- typically involves the reaction of 1-phenylethylamine with substituted phenols . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a base like sodium hydroxide.
Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- include other phenoxy acetamide derivatives such as:
- Chalcone derivatives
- Indole derivatives
- Quinoline derivatives
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Acetamide, 2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-phenyl- lies in its specific phenoxy and acetamide moieties, which contribute to its distinct pharmacological profile .
Propriétés
Numéro CAS |
70757-65-2 |
|---|---|
Formule moléculaire |
C23H23NO2 |
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-phenyl-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C23H23NO2/c1-23(2,18-9-5-3-6-10-18)19-13-15-21(16-14-19)26-17-22(25)24-20-11-7-4-8-12-20/h3-16H,17H2,1-2H3,(H,24,25) |
Clé InChI |
ZCFZUYRDEYZQOG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Acetylsulfanyl)methyl]butanoic acid](/img/structure/B14478824.png)

![2,3,3,4,5,5,6-Heptachlorobicyclo[2.2.1]hept-1-ene](/img/structure/B14478836.png)
![2-[(2H-1,3,2-Benzodioxarsol-2-yl)oxy]phenol](/img/structure/B14478838.png)

![{[5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B14478846.png)




![Methyl 2,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B14478867.png)


![(E)-1-(4-Ethoxyphenyl)-N-[4-(3-methoxypropyl)phenyl]methanimine](/img/structure/B14478878.png)
